

An In-depth Technical Guide to 4-Bromocyclopentene: Properties, Synthesis, and Reactivity

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Compound of Interest

Compound Name: 4-Bromocyclopentene

Cat. No.: B1267290

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Abstract

4-Bromocyclopentene is a versatile synthetic intermediate of significant interest in organic chemistry and drug development. Its unique structure, featuring both a reactive allylic bromide and a strained five-membered ring, makes it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Bromocyclopentene**, detailed experimental protocols for its synthesis and purification, and a discussion of its key chemical reactions.

Physical and Chemical Properties

4-Bromocyclopentene is a halogenated cycloalkene with the molecular formula C_5H_7Br .^{[1][2]} It is a colorless liquid at room temperature and is utilized as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.^[1] The presence of both a reactive carbon-bromine bond and a double bond within a five-membered ring are key features of its chemistry.^[3]

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C ₅ H ₇ Br	[1][2]
Molecular Weight	147.01 g/mol	[2][3]
CAS Number	1781-66-4	[1][2]
Boiling Point	143.2 °C at 760 mmHg	[1]
Density	1.525 g/cm ³	[1]
Refractive Index	1.544	[1]
Flash Point	37.2 °C	[1]
Melting Point	Not available	[1]
Solubility	Information not readily available, but expected to be soluble in common organic solvents and immiscible with water, similar to other brominated hydrocarbons.	[4][5]

Experimental Protocols

Synthesis of 4-Bromocyclopentene via Allylic Bromination

The most common method for the synthesis of **4-Bromocyclopentene** is the allylic bromination of cyclopentene using N-Bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism.[3]

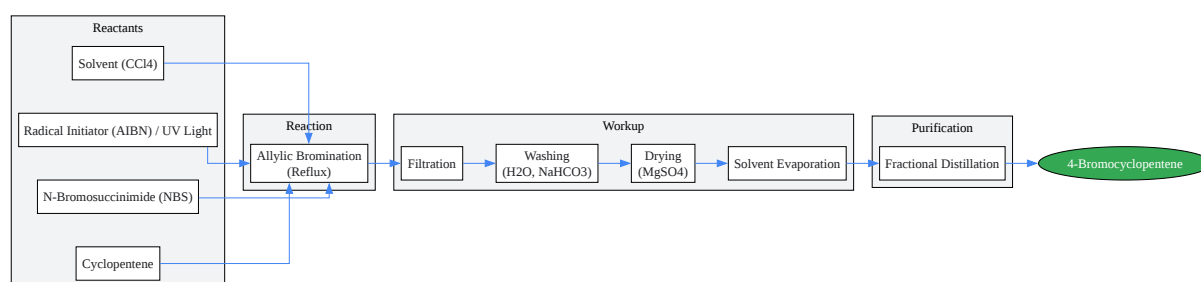
Materials:

- Cyclopentene
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

- Radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp
- Sodium bicarbonate solution (dilute)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentene in carbon tetrachloride.
- Add N-Bromosuccinimide (NBS) to the solution. A slight molar excess of cyclopentene may be used.
- Add a catalytic amount of a radical initiator, such as AIBN, or irradiate the mixture with a UV lamp to initiate the reaction.
- Gently heat the mixture to reflux. The progress of the reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct as the reaction proceeds.
- After the reaction is complete (typically after a few hours), cool the mixture to room temperature.
- Filter the mixture to remove the succinimide byproduct.
- Wash the filtrate with water and then with a dilute solution of sodium bicarbonate to neutralize any acidic impurities.
- Dry the organic layer over an anhydrous drying agent like magnesium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purify the crude **4-Bromocyclopentene** by fractional distillation under reduced pressure to obtain the final product.



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Caption: Workflow for the synthesis of **4-Bromocyclopentene**.

Chemical Reactivity and Applications

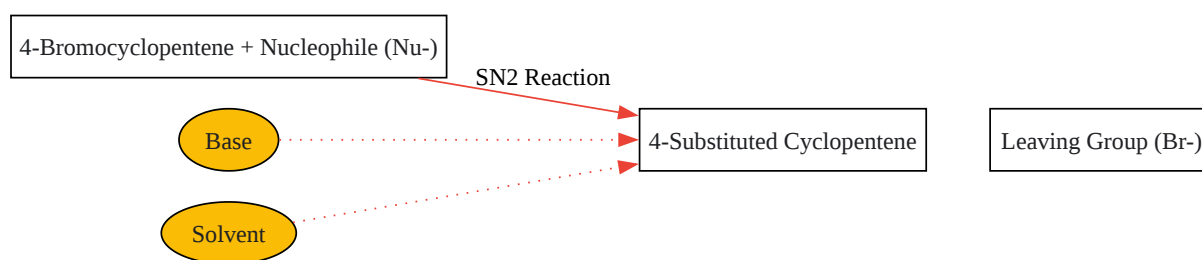
The reactivity of **4-Bromocyclopentene** is dominated by its two functional groups: the allylic bromide and the carbon-carbon double bond. This dual functionality makes it a valuable precursor for a wide range of chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom in **4-Bromocyclopentene** is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 4-position of the cyclopentene ring.

General Protocol for Nucleophilic Substitution:

- Dissolve the nucleophile (e.g., an alcohol, amine, or thiol) and a suitable base (e.g., potassium carbonate, triethylamine) in an appropriate solvent (e.g., acetone, acetonitrile).
- Add **4-Bromocyclopentene** to the stirred mixture.
- Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by a suitable technique (e.g., TLC, GC).
- Upon completion, cool the reaction mixture and perform a standard aqueous workup.
- The product can be purified by column chromatography or distillation.



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Caption: General scheme for nucleophilic substitution of **4-Bromocyclopentene**.

Grignard Reagent Formation and Subsequent Reactions

4-Bromocyclopentene can be used to prepare the corresponding Grignard reagent, cyclopent-3-en-1-ylmagnesium bromide. This organometallic reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Protocol for Grignard Reagent Formation:

- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

- Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction.
- Add a solution of **4-Bromocyclopentene** in the anhydrous ether dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution should be used immediately in subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reaction)

The carbon-bromine bond in **4-Bromocyclopentene** can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This allows for the formation of a new carbon-carbon bond between the cyclopentene ring and an alkene.

General Protocol for Heck Reaction:

- In a reaction vessel, combine **4-Bromocyclopentene**, an alkene, a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$), a phosphine ligand (if necessary), and a base (e.g., triethylamine, potassium carbonate) in a suitable solvent (e.g., DMF, acetonitrile).
- Heat the mixture to the required reaction temperature under an inert atmosphere.
- Monitor the reaction progress until completion.
- After cooling, perform an aqueous workup and extract the product with an organic solvent.
- Purify the product by column chromatography.

Spectroscopic Data

Detailed experimental spectra for **4-Bromocyclopentene** are not widely available in public databases. However, based on its structure and data for analogous compounds, the following spectral characteristics can be predicted:

- ^1H NMR: Signals corresponding to the vinylic protons ($\text{C}=\text{C}-\text{H}$), the allylic proton ($\text{CH}-\text{Br}$), and the aliphatic protons ($-\text{CH}_2-$) would be expected. The chemical shifts and coupling patterns would be characteristic of the cyclopentene ring system.
- ^{13}C NMR: Resonances for the two sp^2 hybridized carbons of the double bond and the three sp^3 hybridized carbons of the ring would be observed. The carbon attached to the bromine atom would be shifted downfield. A ^{13}C NMR spectrum has been reported on PubChem, acquired on a Varian CFT-20 instrument.[4]
- IR Spectroscopy: Characteristic absorption bands would include C-H stretching and bending vibrations for both sp^2 and sp^3 hybridized carbons, a $\text{C}=\text{C}$ stretching vibration, and a C-Br stretching vibration. The $\text{C}=\text{C}$ stretch would likely appear in the $1650\text{--}1600\text{ cm}^{-1}$ region, while the C-Br stretch would be found in the fingerprint region, typically below 800 cm^{-1} .

Safety and Handling

4-Bromocyclopentene is a flammable liquid and vapor.[2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.

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